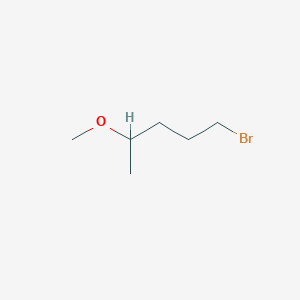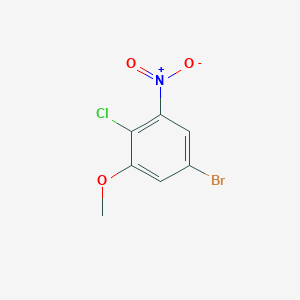
4-(Difluoromethoxy)-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of the difluoromethoxy group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,4’-bipyridine typically involves the introduction of the difluoromethoxy group into a bipyridine framework. One common method involves the reaction of 4-hydroxy-3,4’-bipyridine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)-3,4’-bipyridine may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques to introduce the difluoromethoxy group efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted bipyridines .
Applications De Recherche Scientifique
4-(Difluoromethoxy)-3,4’-bipyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and reactivity, affecting its overall biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(Difluoromethoxy)-3,4’-bipyridine is unique due to its bipyridine structure combined with the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C11H8F2N2O |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-3-6-15-7-9(10)8-1-4-14-5-2-8/h1-7,11H |
Clé InChI |
OKJHLDMGNFBFSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(C=CN=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)

![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)



![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)


![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)
![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)

